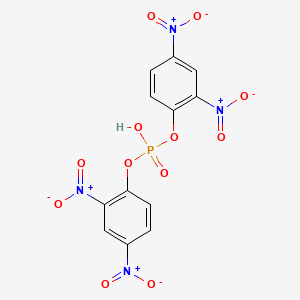

Bis(2,4-dinitrophenyl) phosphate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(2,4-dinitrophenyl) phosphate, also known as this compound, is a useful research compound. Its molecular formula is C12H7N4O12P and its molecular weight is 430.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Chemical Reactions Analysis

Reaction with Hydroxylamine

BDNPP undergoes dephosphorylation with hydroxylamine (NH₂OH) across pH 4–12, following first-order kinetics. Key findings include:

-

Initial Cleavage : Nonionic NH₂OH (<0.2 M) attacks the phosphoryl center via its hydroxyl group, releasing ~1.7 mol of 2,4-dinitrophenoxide ion (DNP) .

-

Intermediate Pathways :

-

O-Phosphorylated Hydroxylamine (2) : This transient intermediate reacts with NH₂OH to form 2,4-dinitrophenyl phosphate (DNPP), which further hydrolyzes to DNP .

-

Intramolecular Displacement : A cyclic intermediate forms via displacement of the second DNP group, decomposing to phosphonohydroxylamine and inorganic phosphate .

-

Aromatic Nucleophilic Substitution : A novel rearrangement migrates the DNP group from oxygen to nitrogen, producing a cyclic intermediate .

-

Kinetic Behavior :

-

kₒbₛ increases modestly above pH 10, becoming biphasic.

-

Higher [NH₂OH] accelerates DNPP hydrolysis, raising DNP yield .

Reaction with Hydrazine

Hydrazine (NH₂NH₂) reacts via dual mechanisms:

-

Sₙ2(Ar) Reaction : Produces 2,4-dinitrophenyl hydrazine and DNPP .

-

Phosphoryl Center Attack : Generates a transient phosphorylated hydrazine that rearranges to N-(2,4-dinitrophenyl)-N-phosphonohydrazine .

Reactivity with Hydroxamates

Hydroxamate-based nucleophiles (e.g., benzohydroxamate, deferoxamine) exhibit high reactivity:

-

Triester/Diester Reactivity : Rapid nucleophilic attack on diethyl 2,4-dinitrophenyl phosphate (DEDNPP) and ethyl 2,4-dinitrophenyl phosphate (EDNPP), forming phosphorylated intermediates .

-

Lossen Rearrangement : Intermediates decompose via this pathway, releasing inorganic phosphate .

Hydrolysis Catalyzed by Dinuclear Fe(III) Complex

BDNPP hydrolysis in the presence of Fe(III) catalysts proceeds via:

-

Mechanism :

Mechanistic Insights

-

Nucleophilic Reactivity : Oxygen nucleophiles (e.g., NH₂OH, HOO⁻) attack phosphorus, while nitrogen nucleophiles (e.g., NH₂NH₂) show mixed O/N-phosphorylation .

-

Brønsted Relationships : Rate constants for O- and N-phosphorylation follow distinct Brønsted plots .

These studies highlight BDNPP’s versatility in probing nucleophilic substitution mechanisms and its utility in modeling phosphoryl transfer reactions in biological systems.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of BNPP to ensure high purity for kinetic studies?

BNPP synthesis typically involves phosphorylation of 2,4-dinitrophenol derivatives. To achieve high purity, chromatographic purification (e.g., silica gel chromatography) is recommended, followed by recrystallization using non-polar solvents like hexane. Purity validation via NMR (¹H/³¹P) and mass spectrometry is critical. Recent studies highlight the use of lanthanum-based catalysts to improve reaction efficiency, reducing side-product formation .

Q. What experimental conditions influence the stability of BNPP in aqueous solutions?

BNPP degradation is pH- and temperature-dependent. Hydrolysis accelerates under alkaline conditions (pH > 9) and elevated temperatures (>40°C). For short-term stability, store solutions in buffered systems (pH 4–6) at 4°C. Kinetic studies show a half-life of ~24 hours in neutral aqueous acetonitrile (50% v/v) at 25°C . Avoid prolonged exposure to light, as nitro groups may undergo photoreduction.

Q. What analytical methods are most reliable for quantifying BNPP and its hydrolysis products?

UV-Vis spectroscopy (λ = 400–420 nm) tracks 2,4-dinitrophenolate release during hydrolysis. For precise quantification, HPLC with a C18 column and acetonitrile/water gradient elution (retention time ~8–10 minutes) is recommended. Enzymatic assays using 2,4-dinitrophenyl hydrazine derivatives in phosphate buffer systems (e.g., Randox kits) provide complementary data .

Advanced Research Questions

Q. How do Brønsted relationships inform the mechanistic pathways of BNPP hydrolysis in metalloenzyme models?

Brønsted analysis of BNPP reactions with α-nucleophiles (e.g., hydroxylamines) reveals a biphasic mechanism: a pre-equilibrium proton transfer followed by nucleophilic attack. For Cu(II)-bpa complexes, β values of 0.3–0.5 suggest concerted general base catalysis. Contrast this with non-α nucleophiles (e.g., hydroxide), where β > 0.7 indicates rate-limiting P–O bond cleavage .

Q. What catalytic strategies enhance BNPP hydrolysis efficiency in bioinorganic systems?

Lanthanum(III) complexes with tailored ligands (e.g., H2L2) achieve rate accelerations of 10⁴–10⁵-fold via Lewis acid activation of the phosphate group and stabilization of the transition state. Kinetic isotope effects (KIE > 1.2) confirm metal-hydroxide nucleophilic pathways. Compare with Zn(II) systems, which rely on electrostatic stabilization but show lower turnover .

Q. How can researchers resolve contradictions in reported kinetic data for BNPP hydrolysis across different solvent systems?

Discrepancies arise from solvent polarity effects on transition-state stabilization. In acetonitrile/water mixtures, dielectric constant (ε) modulates nucleophile accessibility. Use Kamlet-Taft parameters to correlate solvent polarity (π*) with rate constants. For example, 30% acetonitrile (ε = 65) reduces water activity, slowing hydrolysis by ~40% compared to pure aqueous systems .

Q. What computational models best predict BNPP reactivity in enzyme-mimetic environments?

DFT studies (B3LYP/6-31G*) reveal that transition-state geometries for BNPP hydrolysis involve partial charge development on the phosphate oxygen. Molecular dynamics simulations highlight the role of second-sphere hydrogen bonding in metallocomplexes (e.g., Cu(II)-bpa), which lower activation energy by 15–20 kcal/mol .

Q. Safety and Best Practices

Q. What safety protocols are critical for handling BNPP in laboratory settings?

BNPP is a skin irritant and potential mutagen. Use nitrile gloves, lab coats, and safety goggles. Work under a fume hood to avoid inhalation of nitro-group degradation products. Waste must be neutralized with 10% NaOH and disposed via licensed hazardous waste contractors. Refer to TCI America’s guidelines for storage (2–8°C, inert atmosphere) .

Q. How should researchers mitigate interference from BNPP degradation products in kinetic assays?

Pre-incubate BNPP solutions at experimental conditions (pH, temperature) for 1 hour to allow stabilization. Use blank corrections for 2,4-dinitrophenolate absorption. For long-term assays (<24 hours), add sodium azide (0.02% w/v) to inhibit microbial activity .

Properties

Molecular Formula |

C12H7N4O12P |

|---|---|

Molecular Weight |

430.18 g/mol |

IUPAC Name |

bis(2,4-dinitrophenyl) hydrogen phosphate |

InChI |

InChI=1S/C12H7N4O12P/c17-13(18)7-1-3-11(9(5-7)15(21)22)27-29(25,26)28-12-4-2-8(14(19)20)6-10(12)16(23)24/h1-6H,(H,25,26) |

InChI Key |

QUTUMPWTNFFUNH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])OP(=O)(O)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |

Synonyms |

bis(2,4-dinitrophenyl) phosphate |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.